molecular formula C20H26N2O5S2 B2497732 2-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide CAS No. 946374-27-2

2-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide

Cat. No. B2497732
CAS RN: 946374-27-2
M. Wt: 438.56
InChI Key: AOQRYSWGTKUBLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves reactions between sulfonyl chlorides and amines or ammonia. For instance, a study by Abbasi et al. (2018) describes the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine, showcasing a methodology that could be applied to synthesize compounds with similar structures (Abbasi et al., 2018).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR. For example, the structural elucidation of novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its oxinates was accomplished using these methods, demonstrating the complexity and detailed analysis required for these compounds (Vanparia et al., 2010).

Chemical Reactions and Properties

Sulfonamides participate in various chemical reactions, contributing to their diverse chemical properties. A study on the synthesis of 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines explores their potential as inhibitors, highlighting the chemical versatility of sulfonamide compounds (Grunewald et al., 2005).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including solubility, melting points, and crystal structure, can be determined through various analytical techniques. For instance, the crystal structure of trans-rac-[1-Oxo-2-phenethyl-3-(2-thienyl)-1,2,3,4-tetrahydroisoquinolin-4-yl]methyl 4-methylbenzenesulfonate was analyzed using X-ray crystallography, providing insight into the compound's solid-state structure (Akkurt et al., 2008).

Chemical Properties Analysis

The chemical properties of sulfonamides, including their reactivity, stability, and interactions with biological targets, are of significant interest. Studies such as the enzyme inhibition and in silico analysis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides reveal their potential as therapeutic agents, underscoring the importance of understanding these properties (Riaz, 2020).

Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

Research in chemical synthesis and reaction mechanisms involving sulfonamide derivatives has led to significant findings. For example, the Diels–Alder reactions of N-sulfonyl substituted aza-ortho-xylylenes, generated from corresponding 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives, showcase the thermal carbon dioxide extrusion leading to aza-ortho-xylylenes. These intermediates can be trapped by electron-poor ethylenic and acetylenic dienophiles to yield tetrahydroquinoline and quinoline derivatives, demonstrating regioselective reactions with non-symmetrical dienophiles (Consonni et al., 1996).

Biological Activities and Pharmacological Potential

Studies on the synthesis, characterization, and antimicrobial activity of novel benzenesulfonamide derivatives indicate their significant potential. For instance, novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its oxinates have shown markedly higher antimicrobial activity compared to parent compounds, suggesting the chemical backbone's potential in developing antimicrobial agents (Vanparia et al., 2010).

Furthermore, the synthesis and enzyme inhibitory kinetics mechanism studies of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents indicate their potential in treating Alzheimer’s disease. These studies emphasize the compound's role in inhibiting acetylcholinesterase, comparable to established drugs, suggesting its utility in designing potent inhibitors for neurodegenerative diseases (Abbasi et al., 2018).

Molecular Interactions and Inhibitory Mechanisms

Isoquinolinesulfonamides, including derivatives of the compound , have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This research outlines the importance of such compounds in modulating key signaling pathways, providing insights into their potential therapeutic applications (Hidaka et al., 1984).

Mechanism of Action

Without specific context (such as a biological target), it’s difficult to predict the mechanism of action for this compound. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound could be quite diverse, depending on its intended application. If it’s being studied as a potential drug, future research might focus on optimizing its structure for better activity and selectivity towards its biological target . If it’s being studied for its chemical properties, future research might focus on exploring its reactivity under various conditions .

properties

IUPAC Name

2-ethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S2/c1-4-27-19-11-8-15(3)13-20(19)29(25,26)21-17-10-9-16-7-6-12-22(18(16)14-17)28(23,24)5-2/h8-11,13-14,21H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQRYSWGTKUBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzenesulfonamide

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